molecular formula C9H13IN2O2 B12086784 5-Iodo-4-[2-(propan-2-yloxy)ethoxy]pyrimidine

5-Iodo-4-[2-(propan-2-yloxy)ethoxy]pyrimidine

Cat. No.: B12086784
M. Wt: 308.12 g/mol
InChI Key: IKVLMMLDKIPOFS-UHFFFAOYSA-N
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Description

5-Iodo-4-[2-(propan-2-yloxy)ethoxy]pyrimidine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential components of nucleic acids. The presence of iodine and the ethoxy groups in this compound makes it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-4-[2-(propan-2-yloxy)ethoxy]pyrimidine typically involves the iodination of a pyrimidine derivative followed by the introduction of the ethoxy groups. One common method is the reaction of 4-chloro-5-iodopyrimidine with 2-(propan-2-yloxy)ethanol under basic conditions to replace the chlorine atom with the ethoxy group.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination and subsequent etherification reactions. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-4-[2-(propan-2-yloxy)ethoxy]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The ethoxy groups can undergo oxidation or reduction under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

    Substitution: Products include derivatives with different functional groups replacing the iodine atom.

    Oxidation: Products include oxidized forms of the ethoxy groups.

    Reduction: Products include reduced forms of the ethoxy groups.

    Coupling: Products include biaryl compounds formed through the coupling process.

Scientific Research Applications

5-Iodo-4-[2-(propan-2-yloxy)ethoxy]pyrimidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development and as a radiolabeled compound for imaging.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Iodo-4-[2-(propan-2-yloxy)ethoxy]pyrimidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting their function. The iodine atom can participate in halogen bonding, influencing molecular recognition processes. The ethoxy groups can modulate the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    3-Ethoxy-5-iodo-4-(propan-2-yloxy)benzaldehyde: Similar structure but with a benzaldehyde moiety.

    5-Iodo-2,4-dimethoxypyrimidine: Similar pyrimidine core with different substituents.

Uniqueness

5-Iodo-4-[2-(propan-2-yloxy)ethoxy]pyrimidine is unique due to the specific combination of iodine and ethoxy groups on the pyrimidine ring. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications.

Properties

Molecular Formula

C9H13IN2O2

Molecular Weight

308.12 g/mol

IUPAC Name

5-iodo-4-(2-propan-2-yloxyethoxy)pyrimidine

InChI

InChI=1S/C9H13IN2O2/c1-7(2)13-3-4-14-9-8(10)5-11-6-12-9/h5-7H,3-4H2,1-2H3

InChI Key

IKVLMMLDKIPOFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCOC1=NC=NC=C1I

Origin of Product

United States

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